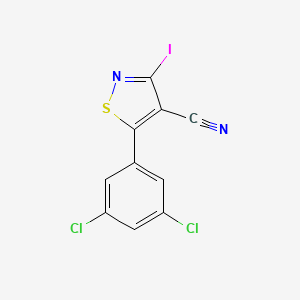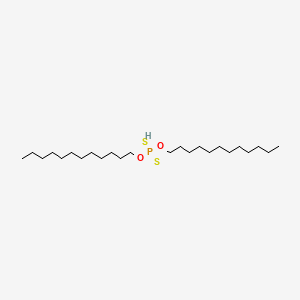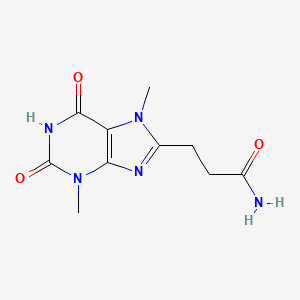
8-Caffeine-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Caffeine-propionamide is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesIt has a molecular formula of C10H13N5O3 and contains a propionamide group attached to the caffeine molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Caffeine-propionamide typically involves the reaction of caffeine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Caffeine-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
8-Caffeine-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the formulation of pharmaceuticals and as an additive in various products .
Mécanisme D'action
The mechanism of action of 8-Caffeine-propionamide involves its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, including the modulation of cyclic AMP levels and the inhibition of phosphodiesterase enzymes .
Comparaison Avec Des Composés Similaires
Caffeine: The parent compound, known for its stimulant effects.
8-Bromocaffeine: A derivative used as a radiosensitizer in cancer treatment.
Theobromine: A related compound found in chocolate, with milder stimulant effects
Uniqueness of 8-Caffeine-propionamide: this compound stands out due to its unique combination of stimulant properties and potential therapeutic applications. Its structural modifications may confer distinct pharmacological effects compared to other caffeine derivatives .
Propriétés
Numéro CAS |
22305-69-7 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanamide |
InChI |
InChI=1S/C10H13N5O3/c1-14-6(4-3-5(11)16)12-8-7(14)9(17)13-10(18)15(8)2/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18) |
Clé InChI |
LIPFWXYWOVZXQC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




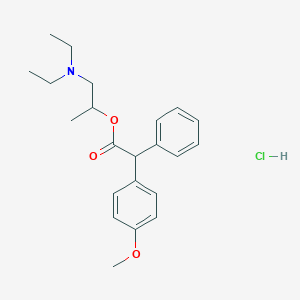

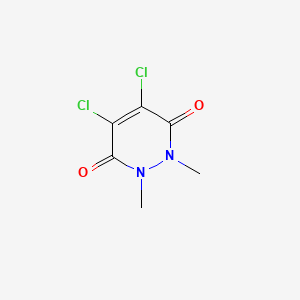
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
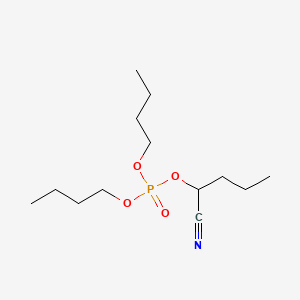
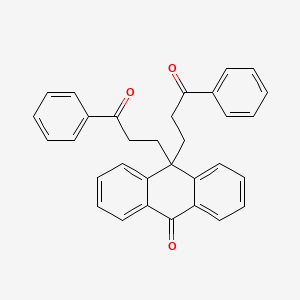
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

